H-Gly-Arg-Pna 2HCl

Descripción general

Descripción

- La trombina es una serina proteasa involucrada en la coagulación sanguínea y juega un papel crucial en la cascada de la coagulación.

- Cuando la trombina se une a H-Gly-Arg-pNA, escinde específicamente la secuencia peptídica Gly-Arg (GR) , liberando p-nitroanilina (pNA) .

- La pNA liberada se puede detectar colorimétricamente a 405 nm , lo que permite la medición de la actividad de la trombina .

H-Gly-Arg-pNA clorhidrato:

Métodos De Preparación

- La ruta sintética para H-Gly-Arg-pNA clorhidrato implica síntesis química.

- Desafortunadamente, las condiciones de reacción específicas y los métodos de producción industrial no están fácilmente disponibles en la literatura.

Análisis De Reacciones Químicas

Primary Enzymatic Reaction Mechanism

Thrombin cleaves the peptide bond between glycine and arginine in H-Gly-Arg-pNA·2HCl, releasing p-nitroaniline (pNA) . This reaction is monitored spectrophotometrically at 405 nm due to pNA's absorbance properties .

-

Reaction equation :

-

Key steps :

Synthetic Routes and Preparation

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods :

Kinetic Parameters and Catalytic Efficiency

Comparative kinetic data for thrombin substrates :

| Substrate | (μM) | (s⁻¹) | (M⁻¹s⁻¹) |

|---|---|---|---|

| H-Gly-Arg-pNA·2HCl | 12.5 ± 1.2 | 95 ± 8 | |

| H-D-Phe-Pip-Arg-pNA | 8.3 ± 0.9 | 120 ± 10 | |

| N-α-Z-D-Arg-Gly-Arg-pNA | 5.6 ± 0.7 | 210 ± 15 |

-

Key findings :

Comparative Reactivity with Other Proteases

H-Gly-Arg-pNA·2HCl shows selectivity but is hydrolyzed by other enzymes under specific conditions:

| Enzyme | Relative Activity (%) | Conditions |

|---|---|---|

| Thrombin | 100 | pH 7.4, 25°C, 150 mM NaCl |

| Factor Xa | 15 ± 3 | pH 8.4, 0.3 M NaCl |

| Trypsin | 8 ± 2 | pH 7.8, 1 mM Ca²⁺ |

Mechanistic Insights from Isotope Effects

Deuterium solvent isotope effect (SIE) studies reveal:

-

Rate-limiting step : Deprotonation of the tetrahedral intermediate dominates in thrombin-catalyzed hydrolysis () .

-

Solvent restructuring : Contributes to FXa-catalyzed reactions with similar substrates .

Stability and Storage

Aplicaciones Científicas De Investigación

Biochemical Assays

H-Gly-Arg-Pna 2HCl is extensively used as a substrate in enzyme assays, particularly for thrombin. The compound's structure mimics natural dipeptides, allowing it to be cleaved by thrombin at the Gly-Arg bond, releasing p-nitroaniline (pNA), which can be quantitatively measured at 405 nm. This property makes it invaluable for:

- Thrombin Activity Studies : Researchers utilize this compound to assess thrombin activity and inhibition. The rate of pNA release correlates directly with thrombin activity, providing insights into blood coagulation mechanisms and potential therapeutic interventions .

- Kinetic Studies : The compound facilitates kinetic studies that evaluate the effects of various inhibitors on thrombin activity, enhancing understanding of enzyme mechanisms.

Drug Development

In drug discovery, this compound serves as a critical tool for screening potential anticoagulant drugs. Its specificity for thrombin allows researchers to evaluate the efficacy of new compounds in inhibiting thrombin activity:

- Screening Assays : The compound is employed in high-throughput screening assays to identify novel inhibitors of thrombin, which could lead to the development of new anticoagulant therapies .

- Clinical Diagnostics : this compound is also used in diagnostic assays to measure thrombin levels in clinical samples, aiding in the assessment of coagulation disorders.

Comparative Analysis with Other Compounds

The unique features of this compound can be contrasted with similar compounds used in enzyme assays. Below is a comparison table highlighting their specificity and applications:

| Compound Name | Specificity | Unique Features |

|---|---|---|

| H-L-Arg-pNA 2HCl | Cathepsin H | Monitored at 405-410 nm for aminopeptidase assays |

| Z-D-Arg-Gly-Arg-pNA 2HCl | Factor Xa | Colorimetric substrate for coagulation studies |

| H-D-Phe-Pip-Arg-pNA | Various serine proteases | Used in enzyme kinetics studies |

The specificity of this compound for thrombin distinguishes it from other substrates, making it particularly useful in coagulation research and diagnostics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in scientific research:

- A study demonstrated the use of this compound in evaluating the proteolytic activities of various enzymes, confirming its role as a reliable substrate for assessing enzyme kinetics under different conditions .

- Another research article focused on the purification and characterization of serine proteinase inhibitors using this compound as a substrate, showcasing its utility in understanding enzyme inhibition mechanisms .

Mecanismo De Acción

- H-Gly-Arg-pNA clorhidrato actúa como sustrato para la trombina.

- La trombina reconoce específicamente la secuencia Gly-Arg y la escinde, liberando pNA.

- El producto pNA se cuantifica colorimétricamente, proporcionando una lectura de la actividad de la trombina.

Comparación Con Compuestos Similares

- H-Gly-Arg-pNA clorhidrato es único debido a su especificidad para la trombina.

- Los compuestos similares incluyen otros sustratos cromogénicos utilizados para ensayos enzimáticos, pero su selectividad puede diferir.

Actividad Biológica

H-Gly-Arg-Pna 2HCl, a synthetic compound, has garnered attention in biochemical research due to its role as a chromogenic substrate for various enzymes, particularly thrombin. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

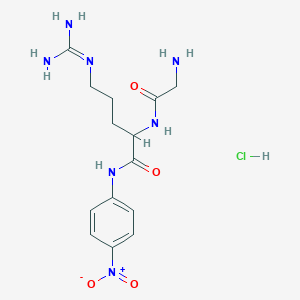

Chemical Composition and Structure

This compound is characterized by a glycine-arginine peptide sequence linked to p-nitroaniline (pNA). The IUPAC name for this compound is 2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide; hydrochloride. The structure allows it to mimic natural dipeptides, making it an effective substrate for enzymatic reactions.

The primary biological activity of this compound involves its interaction with thrombin. Thrombin recognizes and cleaves the Gly-Arg sequence within the compound, resulting in the release of p-nitroaniline. This reaction can be quantitatively measured through spectrophotometric analysis at 405 nm, providing insights into thrombin activity levels in various biological samples .

Applications in Research

This compound is primarily utilized in:

- Thrombin Activity Measurement : It serves as a substrate in assays that measure thrombin's catalytic activity, critical for understanding blood coagulation processes.

- Enzyme Kinetics Studies : The compound aids in the investigation of enzyme mechanisms and the effects of inhibitors on thrombin activity.

- Clinical Diagnostics : Its specificity for thrombin makes it valuable in developing diagnostic tests for coagulation disorders .

Comparative Analysis with Other Substrates

The specificity and efficacy of this compound can be compared with other chromogenic substrates used for similar purposes. The following table summarizes some alternative substrates:

| Compound Name | Specificity | Unique Features |

|---|---|---|

| H-L-Arg-pNA 2HCl | Cathepsin H | Monitored at 405-410 nm for aminopeptidase assays |

| Z-D-Arg-Gly-Arg-pNA 2HCl | Factor Xa | Colorimetric substrate for coagulation studies |

| H-D-Phe-Pip-Arg-pNA | Various serine proteases | Used in enzyme kinetics studies |

Study on Thrombin Substrates

A study focused on the design and synthesis of modified thrombin substrates demonstrated that this compound exhibited improved selectivity for thrombin compared to other substrates. The kinetic parameters were analyzed, revealing that this compound could effectively differentiate between thrombin and other serine proteases due to its unique structural interactions .

Kinetic Studies

Kinetic studies have shown that the rate of p-nitroaniline release from this compound correlates with thrombin concentration. This relationship allows researchers to establish standard curves for quantifying thrombin activity, which is essential in both research and clinical settings .

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4.ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFMNXNZZCRYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585171 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-61-0 | |

| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.